4-[(Heptan-4-yl)amino]pentan-1-ol

Catalog No.
S13776533
CAS No.
M.F
C12H27NO
M. Wt
201.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(Heptan-4-yl)amino]pentan-1-ol

Product Name

4-[(Heptan-4-yl)amino]pentan-1-ol

IUPAC Name

4-(heptan-4-ylamino)pentan-1-ol

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

InChI

InChI=1S/C12H27NO/c1-4-7-12(8-5-2)13-11(3)9-6-10-14/h11-14H,4-10H2,1-3H3

InChI Key

QIZXNDJAXDFBAU-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)NC(C)CCCO

4-[(Heptan-4-yl)amino]pentan-1-ol is an organic compound characterized by its unique structure, which consists of a heptan-4-yl group attached to an amino group, linked to a pentan-1-ol backbone. Its molecular formula is C12H25N and it features both an amine and a hydroxyl functional group, making it an amino alcohol. The presence of these functional groups provides the compound with distinctive chemical properties and reactivity.

  • Oxidation: The primary alcohol group can be oxidized to yield aldehydes or carboxylic acids, depending on the oxidizing agent used (e.g., potassium permanganate or chromium trioxide) .
  • Reduction: The amine functionality can be reduced to form primary amines or other nitrogen-containing derivatives using reducing agents like lithium aluminum hydride or sodium borohydride .
  • Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the formation of ethers, esters, or halides .
  • Dehydration: Under acidic conditions, dehydration can occur, leading to the formation of alkenes .

The synthesis of 4-[(Heptan-4-yl)amino]pentan-1-ol typically involves the following steps:

  • Formation of the Amino Alcohol: The reaction begins with the alkylation of a suitable amine (e.g., heptan-4-amine) with a precursor containing a hydroxyl group (like pentan-1-ol), often in the presence of a base to facilitate the reaction .
  • Purification: After synthesis, purification methods such as distillation or recrystallization are employed to isolate the desired product in high purity.
  • Characterization: The final product is characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure and purity.

4-[(Heptan-4-yl)amino]pentan-1-ol has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive molecules or drugs due to its functional groups that allow for further chemical modifications .
  • Chemical Research: This compound can be used as a building block in organic synthesis for creating more complex structures .
  • Material Science: Its properties could be explored in developing new materials, particularly those requiring specific chemical functionalities .

Interaction studies involving 4-[(Heptan-4-yl)amino]pentan-1-ol could focus on its binding affinity with enzymes or receptors. Such studies would help elucidate its mechanism of action and potential therapeutic effects. Investigating how this compound interacts with biological systems can provide insights into its efficacy and safety profiles .

Several compounds share structural similarities with 4-[(Heptan-4-yl)amino]pentan-1-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(Heptan-4-ylamino)-4-methylpentan-1-olC13H29NOContains additional methyl group
Heptan-4-aminoethanolC8H19NOShorter carbon chain; simpler structure
2-AminoheptanolC7H17NOLacks additional alkyl groups

Uniqueness

The uniqueness of 4-[(Heptan-4-yl)amino]pentan-1-ol lies in its specific combination of a heptane chain with an amino alcohol structure. This configuration imparts distinct chemical and biological properties that differentiate it from similar compounds, making it valuable for various applications in chemistry and biology .

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

201.209264485 g/mol

Monoisotopic Mass

201.209264485 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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